molecular formula C16H13N<br>C10H7NHC6H5<br>C16H13N B057967 N-Phenyl-2-naphthylamine CAS No. 135-88-6

N-Phenyl-2-naphthylamine

Cat. No. B057967
CAS RN: 135-88-6
M. Wt: 219.28 g/mol
InChI Key: KEQFTVQCIQJIQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Phenyl-2-naphthylamine has been achieved through various methods, including labeling with carbon isotopes for tracing and study purposes. Walker and Hathway (1976) detailed the synthesis with 14C in specific positions, indicating the compound's versatility in experimental applications (Walker & Hathway, 1976).

Molecular Structure Analysis

The molecular structure of N-Phenyl-2-naphthylamine has been analyzed using Hartree-Fock and Density Functional Theory, revealing insights into its energetics, structural parameters, and the stability of its isomers. Sengül, Cınaklı, and Böyükata (2013) conducted a comprehensive study that shed light on the lower-lying energy structure and the comparative stability of its isomers, highlighting the compound's potential in various applications (Sengül, Cınaklı, & Böyükata, 2013).

Chemical Reactions and Properties

N-Phenyl-2-naphthylamine participates in a range of chemical reactions, demonstrating unique reactivities such as triflic acid-mediated cyclization reactions. King et al. (2013) explored its cyclization reactions, leading to the formation of complex structures, which underscores its reactivity and potential for synthetic applications (King et al., 2013).

Physical Properties Analysis

Its physical properties, including solubility, melting point, and absorption characteristics, have been explored to understand its behavior in various environments. The role of N-Phenyl-2-naphthylamine as a novel matrix for analysis and in situ imaging of small molecules by mass spectrometry highlights its utility in scientific research, as demonstrated by Liu et al. (2018) (Liu et al., 2018).

Chemical Properties Analysis

The chemical properties of N-Phenyl-2-naphthylamine, including its interaction with other compounds and its role in various chemical reactions, are pivotal for its applications in materials science and chemical synthesis. Marek et al. (2017) provided insights into its percutaneous absorption ex vivo under workplace conditions, illustrating its interaction with biological systems and highlighting safety considerations (Marek et al., 2017).

Scientific Research Applications

  • Impact on Aquatic Organisms : N-Phenyl-2-naphthylamine has been shown to cause oxidative damage and inhibit photosynthesis in aquatic unicellular algae, Chlorella vulgaris. Exposure to this compound increases the activities of antioxidant enzymes but decreases photosynthetic efficiency, disrupting subcellular structures (Qian et al., 2009).

  • Phytotoxic Properties : This compound exhibits specific phytotoxic properties, affecting processes like photosynthesis in plants at low concentrations. It acts intracellularly in cell membranes, causing cumulative damage over time, especially in algae (Altenburger et al., 2006).

  • Toxicology and Carcinogenesis : Previously used as an antioxidant in the rubber industry, N-Phenyl-2-naphthylamine has been studied for its potential toxic and carcinogenic effects. Long-term studies in animals have shown various nonneoplastic and neoplastic effects, especially targeting the kidney (Abdo, 1988).

  • Metabolism to Carcinogenic Compounds : It has been hypothesized that N-Phenyl-2-naphthylamine can be metabolically converted to carcinogenic compounds, such as 2-naphthylamine. However, the extent of this conversion and its implications for carcinogenicity remain uncertain (Weiss et al., 2007).

  • Biological Conversion Studies : Studies on rats have shown the metabolic conversion of N-Phenyl-2-naphthylamine to 2-naphthylamine, a potent carcinogen, suggesting a need for caution in its use and disposal (Laham & Potvin, 1983).

  • Synthetic Applications : The compound has been synthesized with different isotopic labels for use in scientific studies, demonstrating its utility in research contexts (Walker & Hathway, 1976).

  • Percutaneous Absorption Studies : Research on the percutaneous absorption of N-Phenyl-2-naphthylamine under workplace conditions has provided insights into its potential health risks for workers in industries where it is used (Marek et al., 2017).

  • Use as a MALDI Matrix for Small Molecules : Its strong ultraviolet absorption and low background interference make N-Phenyl-2-naphthylamine a useful matrix for the analysis and imaging of small molecules in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOF MS) (Liu et al., 2018).

Safety And Hazards

P2NA may cause an allergic skin reaction, causes serious eye irritation, is suspected of causing cancer, and is toxic to aquatic life with long-lasting effects .

Future Directions

Due to its accumulation in subcutaneous layers, P2NA is continuously released into the receptor fluid despite exposure cessation up to 160 h . The results show that close attention has to be paid to dermal absorption of P2NA in exposed workers . The newly developed matrix has great potential application in the field of biomedical research .

properties

IUPAC Name

N-phenylnaphthalen-2-amine
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InChI

InChI=1S/C16H13N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12,17H
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InChI Key

KEQFTVQCIQJIQW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2
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Molecular Formula

C16H13N, Array
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DSSTOX Substance ID

DTXSID4021131
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Molecular Weight

219.28 g/mol
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Physical Description

N-phenyl-2-naphthylamine is a light gray to gray powder. Solutions show blue fluorescence. (NTP, 1992), White to yellow crystals or gray to tan flakes or powder. [Note: Commercial product may contain 20-30 ppm of Beta-Naphthylamine.]; [NIOSH], Solid, WHITE-TO-GREY SOLID IN VARIOUS FORMS., White to yellow crystals or gray to tan flakes or powder.
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Boiling Point

743 °F at 760 mmHg (NTP, 1992), 395.5 °C, 743 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SOLUBILITY IN ETHANOL 50 G/L, IN BENZENE 27 G/L, IN ACETONE 640 G/L, INSOL IN WATER; SOL IN ALC, ETHER, ACETIC ACID (BLUISH FLUORESCENCE), Solubility in water at 25 °C: none
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Density

1.24 (NTP, 1992) - Denser than water; will sink, 1.24, 1.2 g/cm³
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Vapor Pressure

0.00000829 [mmHg]
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Impurities

Commercial product may contain 20-30 ppm beta-naphthylamine
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Product Name

N-Phenyl-2-naphthylamine

Color/Form

NEEDLES FROM METHANOL, WHITE TO YELLOWISH CRYSTALS, GRAY TO TAN FLAKES OR POWDER, White to yellow crystals or gray tan flakes or powder [Note: Commercial product may contain 20-30 ppm of beta naphthylamine].

CAS RN

135-88-6
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Melting Point

226 °F (NTP, 1992), 108 °C, 226 °F
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Synthesis routes and methods I

Procedure details

Using the general procedure for anilines with 66.8 mg (0.242 mmol) of 2-naphthyltriflate and 30.0 μl (0.329 mmol) of aniline yielded N-phenyl-2-naphthylamine as a white solid (52 mg, 98%), whose NMR spectra were identical to commercial material available from Aldrich.
[Compound]
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anilines
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 2-naphthylamine (8.0 g, 55.9 mmol), iodobenzene (12.24 g, 60 mmol), Pd(dppf)Cl2 (0.731 g, 1 mmol) and sodium tert-butoxide (NaOBut) (5.76 g, 60 mmol) in toluene (200 mL) was degassed and heated at 120° C. overnight. The whole was poured into ethyl acetate (250 mL), washed with brine, dried over Na2SO4, loaded on silica gel and purified by flash column (hexanes to hexanes/dichloromethane 10:1). The desired fraction was collected, and concentrated. A white solid precipitated, which was filtered to give the product (Compound 20) (5.30 g, in 43% yield).
Quantity
8 g
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12.24 g
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5.76 g
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200 mL
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solvent
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0.731 g
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catalyst
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Yield
43%

Synthesis routes and methods V

Procedure details

288 parts of β-naphthol, 220 parts of aniline and 6 parts of diphenyl phosphite are mixed and fused at 130° C. At 190° C internal temperature, the reaction commences, with elimination of water. After 5 hours, the internal temperature has reached 235° C and 36 parts of water have distilled off. Thereafter, 416 parts of N-phenyl-β-naphthylamine, of melting point 100° - 102° C, distil, passing over at 230° C/15 mm Hg. This corresponds to a yield of 95% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenyl-2-naphthylamine
Reactant of Route 2
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N-Phenyl-2-naphthylamine
Reactant of Route 3
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N-Phenyl-2-naphthylamine
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N-Phenyl-2-naphthylamine
Reactant of Route 5
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N-Phenyl-2-naphthylamine
Reactant of Route 6
Reactant of Route 6
N-Phenyl-2-naphthylamine

Citations

For This Compound
1,570
Citations
L Cheng, Y He, Y Tian, B Liu, Y Zhang, Q Zhou, Z Wu - Chemosphere, 2017 - Elsevier
N-Phenyl-1-naphthylamine (P 1 NA) and N-Phenyl-2-naphthylamine (P 2 NA) are both widely used as antioxidant and plant secondary metabolites. In this study, growth, esterase, …
Number of citations: 25 www.sciencedirect.com
T Weiss, T Brüning, HM Bolt - Critical reviews in toxicology, 2007 - Taylor & Francis
… N-Phenyl-2-naphthylamine (PBNA) represents an example of a suspected carcinogen that … phenolic derivative 4′-hydroxy-N-phenyl-2-naphthylamine, followed by its further oxidation …
Number of citations: 23 www.tandfonline.com
H Qian, S Yu, Z Sun, X Xie, W Liu, Z Fu - Aquatic Toxicology, 2010 - Elsevier
… The effects of copper sulfate, hydrogen peroxide (H 2 O 2 ) and N-phenyl-2-naphthylamine on photosynthesis-related and microcystin-related gene transcription and physiological …
Number of citations: 233 www.sciencedirect.com
H Liu, Y Zhou, J Wang, C Xiong, J Xue, L Zhan… - Analytical …, 2018 - ACS Publications
… Due to its strong ultraviolet absorption, low background interference in the small molecular range, and salt tolerance capacity, N-phenyl-2-naphthylamine (PNA) was developed as a …
Number of citations: 52 pubs.acs.org
R Altenburger, W Brack, WR Greco… - … science & technology, 2006 - ACS Publications
… From the results in different organism biotests shown above we conclude that N-phenyl-2-naphthylamine exhibits properties that lead to high phytotoxicity, which seem most prominent …
Number of citations: 46 pubs.acs.org
J Wei, B Liang, R Duan, Z Cheng, C Li… - Angewandte Chemie …, 2016 - Wiley Online Library
The design and preparation of metal‐free organic materials that exhibit room‐temperature phosphorescence (RTP) is a very attractive topic owing to potential applications in organic …
Number of citations: 255 onlinelibrary.wiley.com
T Weiss, HM Bolt, G Schlüter, S Koslitz, D Taeger… - Archives of …, 2013 - Springer
… N-Phenyl-2-naphthylamine N-Phenyl-2-naphthylamine of three different commercial suppliers was tested for 2-naphthylamine impurities. Five millilitres of an aqueous solution of phenyl-…
Number of citations: 16 link.springer.com
DF Bowman, BS Middleton… - The Journal of Organic …, 1969 - ACS Publications
… In summary, six products have been identified in the oxidation of N-phenyl-2-naphthylamine by peroxy radicals. Three of these products are probably formed by the coupling of N-phenyl…
Number of citations: 36 pubs.acs.org
H Wang, D Wang, RW Dzeng - Cancer research, 1984 - AACR
Technical N-phenyl-1-naphthylamine (PANA), which is an optic isomer of N-phenyl-2-naphthylamine (PBNA), has been used as a rubber additive without suspicion of its being …
Number of citations: 31 aacrjournals.org
J Rehner Jr, FW Banes, SB Robison - Journal of the American …, 1945 - ACS Publications
… was based on the closely related fact that hydrolysis of N-phenyl-2-naphthylamine or No-(or … a considerable proportion of unreacted N-phenyl-2-naphthylamine, and one containing a …
Number of citations: 20 pubs.acs.org

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